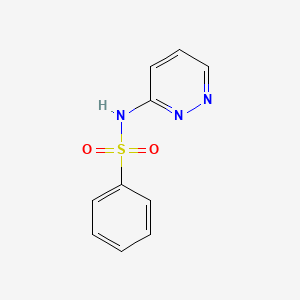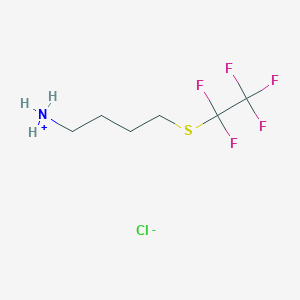![molecular formula C15H18N2O2 B13107107 (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate is a chiral compound belonging to the class of indole derivatives. This compound is characterized by its complex bicyclic structure, which includes a pyridoindole core. The stereochemistry at the ethyl ester group is specified as the (S)-enantiomer, indicating its specific three-dimensional arrangement. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate typically involves the following steps:
Formation of the Pyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydro-β-carboline structure.
Esterification: The resulting tetrahydro-β-carboline can be esterified using ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for esterification to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl ester group.
Reduction: Reduction reactions can target the double bonds within the pyridoindole core.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can react under basic conditions to substitute at the ester group.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Reduced forms of the pyridoindole core.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Chiral Catalysts: The (S)-enantiomer can be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes involved in metabolic pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s indole structure allows it to mimic or interfere with the action of natural neurotransmitters, potentially modulating signal transduction pathways. The ethyl ester group may facilitate its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-β-carboline Derivatives: Compounds with similar core structures but different substituents.
Indole Alkaloids: Natural products with indole cores, such as reserpine and yohimbine.
Uniqueness
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 2-[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]acetate |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-14(18)9-13-15-11(7-8-16-13)10-5-3-4-6-12(10)17-15/h3-6,13,16-17H,2,7-9H2,1H3/t13-/m0/s1 |
InChI Key |
YXFXKGBICGUOJR-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2 |
Canonical SMILES |
CCOC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


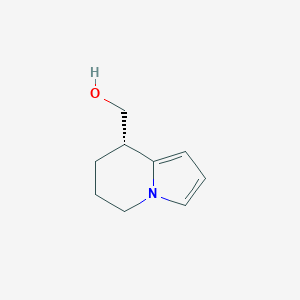
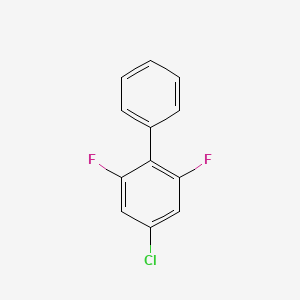
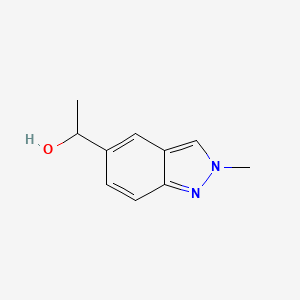
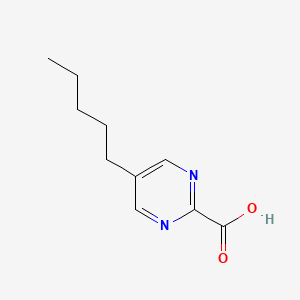
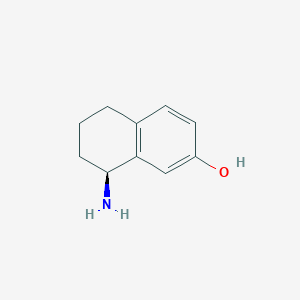
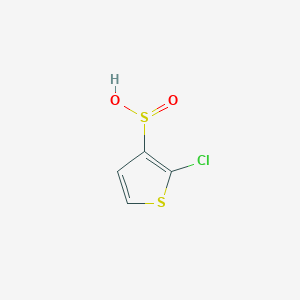
![((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)
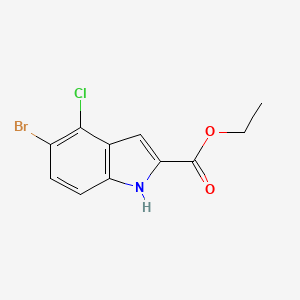
![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)
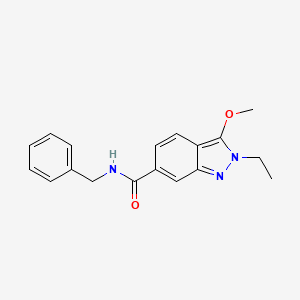
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
